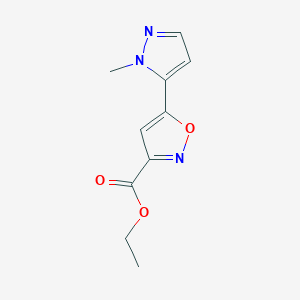
Ethyl 5-(1-Methyl-5-pyrazolyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708671 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708671 involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation with [specific reagents and conditions].
Industrial Production Methods
Industrial production of MFCD32708671 is designed for large-scale synthesis. The methods are optimized for efficiency and yield, ensuring the compound’s availability for various applications. The process involves:
Large-scale reactors: Utilized for the initial and intermediate reactions.
Purification steps: Ensuring the compound’s purity and stability.
Quality control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD32708671 undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Involvement in substitution reactions with [specific reagents].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as [specific oxidizing agents].
Reducing agents: Including [specific reducing agents].
Catalysts: Used to facilitate the reactions under [specific conditions].
Major Products
The major products formed from these reactions are [specific products], which have significant implications in various applications.
Scientific Research Applications
MFCD32708671 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in [specific chemical reactions].
Biology: Involved in [specific biological processes].
Medicine: Potential therapeutic applications in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of MFCD32708671 involves:
Molecular Targets: Interaction with [specific molecular targets].
Pathways: Involvement in [specific biochemical pathways].
Effects: Resulting in [specific effects] on the target molecules.
Conclusion
MFCD32708671 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable asset in research and development.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 5-(2-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)7-6-9(16-12-7)8-4-5-11-13(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
CPLBNOJZRYSYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















